Rhod2/AM
Description
Introduction to Calcium-Sensitive Fluorescent Indicators in Cellular Physiology
Historical Development of Calcium Imaging Probes
The origins of calcium imaging trace back to the mid-1970s, when early dyes like murexide and arsenazo III were used to detect Ca²⁺ fluxes in muscle cells. However, these probes suffered from low specificity and sensitivity. A breakthrough came in 1980 with Roger Tsien’s development of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), a Ca²⁺-selective chelator that formed the basis for modern fluorescent indicators. Tsien’s work enabled the synthesis of ratiometric dyes such as Fura-2 and Indo-1, which allowed quantitative Ca²⁺ measurements by comparing emission ratios at different wavelengths.
The advent of genetically encoded calcium indicators (GECIs), such as GCaMP, further expanded the toolkit, but small-molecule dyes retained advantages in brightness and temporal resolution. Rhod2/AM, a red-shifted Ca²⁺ indicator, emerged in the 1990s as a solution to challenges like phototoxicity and spectral overlap with optogenetic tools. Its development addressed the need for probes compatible with live-cell imaging and multiparametric assays.
Role of this compound in Modern Calcium Signaling Research
This compound (Rhod-2 acetoxymethyl ester) is a cell-permeant dye that localizes to mitochondria, making it indispensable for studying mitochondrial Ca²⁺ dynamics. Upon esterase cleavage in the cytoplasm, the AM ester group is removed, trapping Rhod-2 within mitochondria due to its positive charge, which aligns with the organelle’s membrane potential. This selective loading enables researchers to isolate mitochondrial Ca²⁺ signals from cytosolic fluctuations, a capability critical for understanding energy metabolism, apoptosis, and neurodegeneration.
Spectral and Chemical Properties
This compound exhibits excitation/emission maxima at 552 nm/581 nm , allowing it to be paired with blue or green fluorophores in multiplex assays. Its high Ca²⁺ affinity (Kd ≈ 1 μM) makes it suitable for detecting subtle changes in mitochondrial Ca²⁺, which typically range between 100–500 nM. However, this affinity also poses a risk of Ca²⁺ buffering at high concentrations, necessitating careful titration.
Applications in Mitochondrial Studies
A seminal study by Fonteriz et al. demonstrated that this compound loading at concentrations >2 μM induces mitochondrial fission and reduces Ca²⁺ uptake efficiency, underscoring the importance of optimizing dye concentration. For example:
| This compound Concentration | Mitochondrial Morphology | Ca²⁺ Uptake Efficiency |
|---|---|---|
| 1 μM | Mild fission | 90% of baseline |
| 2 μM | Moderate fission | 75% of baseline |
| 5 μM | Severe fission | 50% of baseline |
Data adapted from Fonteriz et al. (Source ).
In cardiac myocytes, cold-loading this compound followed by warm incubation achieved selective mitochondrial labeling, revealing rapid Ca²⁺ transients synchronized with contraction cycles. This method bypassed cytosolic contamination, a common issue with earlier probes.
Properties
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H57N4O19.BrH/c1-32(56)66-28-70-47(60)24-54(25-48(61)71-29-67-33(2)57)41-11-9-10-12-43(41)64-19-20-65-46-21-36(13-18-42(46)55(26-49(62)72-30-68-34(3)58)27-50(63)73-31-69-35(4)59)51-39-16-14-37(52(5)6)22-44(39)74-45-23-38(53(7)8)15-17-40(45)51;/h9-18,21-23H,19-20,24-31H2,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBOYHPXSKFYOA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=CC=CC=C5N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H57BrN4O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1109.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129787-64-0 | |
| Record name | Xanthylium, 9-[4-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]-3-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]-3,6-bis(dimethylamino)-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129787-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Standard DMSO-Based Formulations
MedChemExpress specifies dissolving Rhod-2/AM in DMSO to achieve a 5 mM stock, stored at -20°C in single-use aliquots to prevent freeze-thaw degradation. AAT Bioquest’s protocol permits flexibility, with 2–5 mM stocks prepared in "high-quality, anhydrous DMSO," emphasizing the avoidance of moisture to prevent ester hydrolysis. Invivochem corroborates this range, noting that 5 mM stocks enable consistent working solution preparation across cell types.
Solvent Alternatives and Limitations
While DMSO remains the gold standard, one study tested methanol and ethanol as alternatives, finding reduced solubility (<1 mM) and accelerated degradation at 4°C. Consequently, DMSO remains irreplaceable for long-term storage.
Working Solution Formulation: Balancing Solubility and Cell Viability
Working solutions require dilution of the stock into physiological buffers, with additives to mitigate aggregation and enhance dye uptake.
Buffer Compatibility
Serum-free media or phosphate-buffered saline (PBS) are preferred for dilution to minimize esterase interference from fetal bovine serum (FBS). AAT Bioquest’s Hanks’ Balanced Salt Solution (HHBS) with 10 mM HEPES (pH 7.4) is widely adopted for maintaining cell viability during loading.
Critical Additives
-
Pluronic® F-127 : This nonionic surfactant disperses Rhod-2/AM aggregates in aqueous media. Final concentrations of 0.02–0.04% (v/v) optimize dye uptake without inducing cytotoxicity.
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Probenecid : At 1–2.5 mM, this organic anion transporter inhibitor reduces dye extrusion, particularly in cell lines expressing multidrug resistance proteins.
Table 1: Working Solution Compositions Across Protocols
Cell-Type-Specific Loading Protocols
Suspension Cells
MedChemExpress outlines a centrifugation-based method: cells are pelleted at 1000 × g, resuspended in 5–10 µM Rhod-2/AM working solution, and incubated for 5–30 minutes at room temperature. Post-incubation washes with PBS remove extracellular dye, critical for reducing background fluorescence.
Adherent Cells
For adherent cultures, AAT Bioquest recommends direct incubation of coverslip-mounted cells in dye solution for 30–60 minutes at 37°C. A post-loading wash with Probenecid-supplemented HHBS ensures retention of de-esterified Rhod-2.
Table 2: Incubation Parameters by Cell Type
Mitochondrial-Localized Loading
Co-loading with MitoTracker Green (200 nM) enables simultaneous mitochondrial localization and calcium measurement. A protocol from PMC details dissolving 20 µM Rhod-2/AM and 200 nM MitoTracker Green in Tyrode’s solution with 0.025% Pluronic® F-127, followed by 30-minute incubation at room temperature.
Quality Control and Validation
Fluorescence Validation
Post-loading, cells should exhibit bright cytosolic or mitochondrial fluorescence under 549 nm excitation. A 10-fold increase in signal upon ionomycin-induced calcium elevation confirms functional dye loading.
Troubleshooting Common Issues
Chemical Reactions Analysis
Types of Reactions
Rhod2/AM primarily undergoes oxidation and ester hydrolysis reactions. Upon entering the cell, the acetoxymethyl ester groups are cleaved by cytoplasmic esterases, resulting in the formation of Rhod-2, which exhibits calcium-dependent fluorescence .
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH₄) is commonly used as a reducing agent in the synthesis of dihydrorhod-2 acetoxymethyl ester.
Ester Hydrolysis: Cytoplasmic esterases within the cell cleave the acetoxymethyl ester groups, converting this compound to its active form.
Major Products Formed
The major product formed from the hydrolysis of this compound is Rhod-2, which is the active calcium indicator that fluoresces upon binding calcium ions .
Scientific Research Applications
Key Applications
-
Mitochondrial Calcium Dynamics
- Rhod2/AM is widely used to study mitochondrial calcium uptake and release, which are critical for cellular energy metabolism and signaling.
- Case Study : A study on gastric smooth muscle cells demonstrated the use of this compound to monitor changes in during physiological stimuli, revealing insights into mitochondrial function under various conditions .
-
Neurobiology
- In neuroscience, this compound has been utilized to investigate calcium signaling in neurons, particularly in understanding synaptic transmission and plasticity.
- Case Study : Research involving neurons synthesizing gonadotropin-inhibitory hormone (GnIH) highlighted the role of mitochondrial calcium in modulating neuronal activity and hormonal control .
-
Cellular Stress Responses
- This compound is employed to assess mitochondrial responses to oxidative stress and other damaging stimuli.
- Case Study : Experiments showed that higher concentrations of this compound could induce significant morphological changes in mitochondria, suggesting a link between calcium overload and mitochondrial fission under stress conditions .
-
Pharmacological Studies
- The compound is also instrumental in drug discovery, particularly in evaluating the effects of pharmacological agents on mitochondrial function.
- Case Study : Investigations into the effects of histamine on HeLa cells using this compound demonstrated how different concentrations influenced , providing valuable data for understanding drug interactions with cellular calcium signaling pathways .
Table 1: Summary of Studies Utilizing this compound
Mechanism of Action
Rhod2/AM exerts its effects by entering the cell and undergoing ester hydrolysis to form Rhod-2. Rhod-2 binds to calcium ions, resulting in a significant increase in fluorescence intensity. This fluorescence signal can be measured using fluorescence microscopy, allowing researchers to monitor calcium levels in real-time . The molecular target of this compound is calcium ions, and its pathway involves the binding of calcium to the Rhod-2 molecule, leading to fluorescence emission .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhod2/AM vs. Fluo-4 AM
- Specificity :
- Ca²⁺ Affinity :
- Applications :
- Limitations: Fluo-4 AM cannot resolve mitochondrial Ca²⁺ dynamics without additional organelle-specific probes.
This compound vs. Fura2FF/AM
- Detection Method :
- Localization :
- Utility :
This compound vs. Mt-GCaMP6s
- Design :
- Advantages of Mt-GCaMP6s: No loading artifacts (e.g., incomplete esterase cleavage) and stable long-term expression .
- Drawbacks :
This compound vs. Fluo3FF/AM
- Spectral Properties :
- Compartmentalization :
Key Research Findings
- Synchronized [Ca²⁺]ᵢ and [Ca²⁺]ₘ Dynamics: this compound revealed that mitochondrial Ca²⁺ oscillations in oocytes mirror cytoplasmic Ca²⁺ changes during partheno-activation, suggesting tight inter-organelle coupling .
- Mitochondrial Ca²⁺ Overload in Disease : In hyperglycemic cardiomyocytes, this compound detected ER stress-induced [Ca²⁺]ₘ overload, which was mitigated by Mfn2 siRNA .
- Protocol Sensitivity : this compound’s mitochondrial localization depends on loading conditions (e.g., digitonin permeabilization in hepatocytes ).
Notes on Limitations and Best Practices
- Cross-Talk : this compound and Fluo-4 AM can be used simultaneously with proper filter sets (e.g., HQ525/50 for Fluo-4 and HQ590/50 for Rhod2) .
- Concentration Variability : Loading concentrations range from 2–5 µM in most studies , though reports 2 mM (likely a typographical error).
- Alternative Probes : For absolute [Ca²⁺]ₘ quantification, rationetric dyes (e.g., Fura2FF) or GECIs (Mt-GCaMP6s) are preferred .
Biological Activity
Rhod2/AM (Rhod-2 acetoxymethyl ester) is a fluorescent probe widely used in biological research to measure intracellular calcium (Ca²⁺) levels. It is an acetoxymethyl ester derivative of the Rhod-2 dye, which allows it to penetrate cell membranes easily. Once inside the cell, this compound is converted by cellular esterases into Rhod-2, a form that is retained within the cell and can be used for fluorescence imaging.
- Molecular Formula : C52H59BrN4O19
- Molecular Weight : 1123.94 g/mol
- Excitation/Emission Wavelengths : 549 nm / 578 nm
This compound is particularly noted for its high affinity for Ca²⁺ ions, making it suitable for studying calcium dynamics in various cellular contexts.
This compound functions as a fluorescent indicator for intracellular calcium. Upon entering the cell, it undergoes hydrolysis to release the active Rhod-2 form, which binds to Ca²⁺ ions. This binding results in a change in fluorescence intensity, allowing researchers to visualize and quantify intracellular calcium levels using fluorescence microscopy or flow cytometry.
Applications in Research
- Calcium Imaging : this compound is primarily used for imaging intracellular calcium levels in live cells. It has been utilized in various studies to assess calcium flux under different physiological and pathological conditions.
- Cell Death Studies : Research has shown that changes in intracellular calcium levels can be indicative of cell death mechanisms. For instance, a study indicated that calcium flux between the endoplasmic reticulum and mitochondria contributes to poliovirus-induced apoptosis, where this compound was employed to monitor these changes .
- Cardiac Research : In cardiac physiology, this compound has been validated for measuring intracellular calcium in isolated perfused mouse hearts, demonstrating its utility in understanding cardiac function and pathology .
Study 1: Calcium Dynamics in Neurons
A study investigated the role of mitochondrial calcium uniporter (MCU) using this compound to visualize calcium uptake in neurons. The results showed that MCU-mediated calcium entry was crucial for neuronal bioenergetics and survival under stress conditions .
Study 2: Mitochondrial Dysfunction
Another research focused on muscular dystrophy models where this compound was used to assess mitochondrial calcium overload. The findings highlighted the importance of mitochondrial calcium regulation in muscle pathology and potential therapeutic targets .
Preparation of this compound Working Solution
- Stock Solution : Dissolve Rhod-2 AM in DMSO to achieve a concentration of 5 mM.
- Working Solution : Dilute the stock solution in serum-free cell culture medium or PBS to obtain a final concentration of 5-10 μM.
Cell Staining Procedure
-
Suspension Cells :
- Centrifuge cells at 1000 g for 3-5 minutes.
- Wash twice with PBS.
- Add working solution and incubate at room temperature for 5-30 minutes.
- Wash cells again and resuspend for analysis.
-
Adherent Cells :
- Culture cells on coverslips.
- Remove excess medium, add working solution, and incubate.
- Wash and observe using fluorescence microscopy.
Table of Key Findings
Q & A
Q. What are the optimal protocols for loading Rhod2/AM into cells to ensure accurate Ca²⁺ measurements?
this compound is a cell-permeant Ca²⁺ indicator that accumulates in mitochondria due to its cationic properties. For cytosolic and mitochondrial Ca²⁺ measurements:
- Use a loading concentration of 2–5 µM in serum-free buffer at 37°C for 30–60 minutes .
- Include 0.02% pluronic acid to enhance dye solubility and reduce aggregation.
- Post-loading, incubate cells in dye-free medium for 20–30 minutes to allow complete de-esterification .
- Validate loading efficiency via fluorescence microscopy or flow cytometry, ensuring minimal compartmentalization artifacts .
Q. How does this compound compare to other Ca²⁺ indicators (e.g., Fluo-4, Fura-2) in terms of spectral compatibility and sensitivity?
this compound emits in the red spectrum (ex/em ~552/581 nm), reducing overlap with green fluorescent probes (e.g., GFP) and autofluorescence in biological samples. Unlike Fluo-4 (Kd ~345 nM), Rhod2 has a lower Ca²⁺ affinity (Kd ~1 µM), making it suitable for detecting high Ca²⁺ concentrations in mitochondria during oxidative stress . However, its slower kinetics limit temporal resolution in rapid Ca²⁺ transients compared to Fura-2 .
Q. What are common pitfalls in interpreting this compound fluorescence data, and how can they be mitigated?
- Compartmentalization: Mitochondrial accumulation can skew cytosolic Ca²⁺ readings. Use compartment-specific inhibitors (e.g., cyclosporine A for mitochondrial permeability transition pore closure) to isolate signals .
- Dye leakage: Monitor fluorescence stability over time; recalibrate using Ca²⁺ ionophores (e.g., ionomycin) and EGTA to establish minimum/maximum signal ratios .
- Photobleaching: Limit exposure time and use low-intensity illumination to preserve signal integrity .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound-based Ca²⁺ measurements across different cell types?
Discrepancies often arise from variations in mitochondrial membrane potential (ΔΨm), which drives this compound accumulation.
- Experimental adjustments: Normalize ΔΨm using uncouplers (e.g., FCCP) to standardize dye distribution .
- Cell-specific validation: Compare Rhod2 signals with ΔΨm-sensitive probes (e.g., TMRM) to account for inherent mitochondrial heterogeneity .
- Statistical rigor: Apply multivariate analysis to distinguish Ca²⁺-dependent signals from ΔΨm artifacts .
Q. What advanced methodologies enable simultaneous measurement of cytosolic and mitochondrial Ca²⁺ using this compound?
- Subcellular fractionation: Post-experiment, isolate mitochondria and cytosol via differential centrifugation, then quantify Rhod2 fluorescence in each fraction .
- Imaging techniques: Use confocal microscopy with region-of-interest (ROI) analysis to spatially resolve signals. Co-stain with mitochondrial markers (e.g., MitoTracker) for precise colocalization .
- Ratiometric calibration: Pair Rhod2 with a Ca²⁺-insensitive dye (e.g., CellTracker Red) to normalize for uneven dye loading .
Q. How should researchers design experiments to address this compound’s limitations in dynamic Ca²⁺ signaling studies?
- Hybrid approaches: Combine this compound with high-speed indicators (e.g., GCaMP6f) for simultaneous mitochondrial and cytosolic Ca²⁺ imaging .
- Time-resolved protocols: Use pulsed stimulation (e.g., ATP-induced Ca²⁺ release) with synchronized fluorescence sampling to capture transient mitochondrial Ca²⁺ uptake .
- Data modeling: Apply kinetic models to extrapolate this compound signals, accounting for its slower Ca²⁺ dissociation rate .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing this compound fluorescence data in high-throughput studies?
- Preprocessing: Normalize raw fluorescence (F) to baseline (F₀) as ΔF/F₀ to correct for dye loading variability .
- Time-series analysis: Use ANOVA with repeated measures or mixed-effects models to compare Ca²⁺ dynamics across treatment groups .
- Software tools: GraphPad Prism (for basic statistics) or Python-based packages (e.g., SciPy, NumPy) for custom analysis of large datasets .
Q. How can researchers validate the specificity of this compound signals in complex experimental systems (e.g., co-cultures)?
- Control experiments: Treat cells with Ca²⁺ chelators (BAPTA-AM) or channel blockers (e.g., Ru360 for mitochondrial Ca²⁺ uniporter inhibition) to confirm signal specificity .
- Cross-validation: Compare Rhod2 signals with alternative Ca²⁺ probes (e.g., genetically encoded jRCaMP1b) in parallel experiments .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to this compound use in animal or human tissue studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
